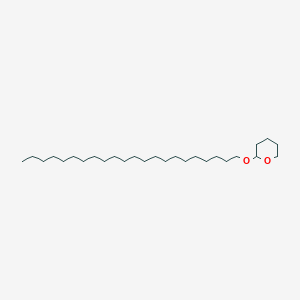
2-(Docosyloxy)oxane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Docosyloxy)oxane is an organic compound characterized by a long alkyl chain attached to an oxane ring. This compound is notable for its unique structure, which combines the properties of both ethers and long-chain hydrocarbons. The presence of the oxane ring imparts specific chemical reactivity, while the long alkyl chain influences its physical properties, such as solubility and melting point.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Docosyloxy)oxane typically involves the reaction of docosanol (a long-chain alcohol) with oxane derivatives. One common method is the Williamson ether synthesis, where docosanol reacts with an oxane halide (such as oxane chloride) in the presence of a strong base like sodium hydride. The reaction proceeds as follows:
C2H5O−C22H45+NaH→C2H5O−C22H45+NaCl+H2
Industrial Production Methods
Industrial production of this compound often involves large-scale etherification processes. These processes utilize continuous flow reactors to maintain optimal reaction conditions, such as temperature and pressure, ensuring high yield and purity. Catalysts like potassium carbonate may be used to enhance the reaction rate and efficiency.
化学反応の分析
Types of Reactions
2-(Docosyloxy)oxane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the oxane ring to a more saturated form, using reagents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the oxane ring, where nucleophiles replace the ether group.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Sodium hydride (NaH), potassium tert-butoxide (KOtBu)
Major Products Formed
Oxidation: Ketones, carboxylic acids
Reduction: Saturated ethers
Substitution: Various substituted oxane derivatives
科学的研究の応用
2-(Docosyloxy)oxane has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of complex ether structures.
Biology: Studied for its potential role in membrane biology due to its amphiphilic nature.
Medicine: Investigated for its potential use in drug delivery systems, leveraging its ability to form stable micelles.
Industry: Utilized in the production of surfactants and emulsifiers, benefiting from its long hydrophobic chain and reactive oxane ring.
作用機序
The mechanism by which 2-(Docosyloxy)oxane exerts its effects is primarily through its interaction with lipid membranes. The long alkyl chain integrates into lipid bilayers, while the oxane ring can participate in hydrogen bonding and other interactions. This dual functionality allows it to modulate membrane properties, such as fluidity and permeability. Molecular targets include membrane proteins and lipid rafts, influencing various cellular processes.
類似化合物との比較
Similar Compounds
2-(Hexadecyloxy)oxane: Similar structure but with a shorter alkyl chain.
2-(Octadecyloxy)oxane: Another analog with an intermediate chain length.
2-(Tetradecyloxy)oxane: Features a shorter chain, affecting its solubility and reactivity.
Uniqueness
2-(Docosyloxy)oxane stands out due to its exceptionally long alkyl chain, which imparts unique physical properties, such as higher melting point and lower solubility in water compared to its shorter-chain analogs. This makes it particularly useful in applications requiring stable, hydrophobic interactions.
特性
CAS番号 |
184678-19-1 |
|---|---|
分子式 |
C27H54O2 |
分子量 |
410.7 g/mol |
IUPAC名 |
2-docosoxyoxane |
InChI |
InChI=1S/C27H54O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-22-25-28-27-24-21-23-26-29-27/h27H,2-26H2,1H3 |
InChIキー |
JHRZDQAQGHUSDX-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCCCCCCCCCCCCCCOC1CCCCO1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


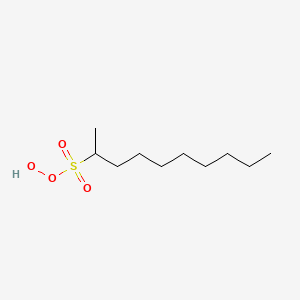
![[(2-{(E)-[2-(Dimethylamino)phenyl]diazenyl}phenyl)methylidene]propanedinitrile](/img/structure/B14276561.png)
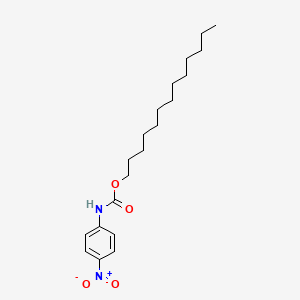
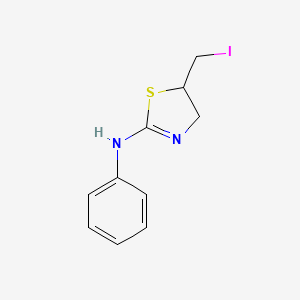

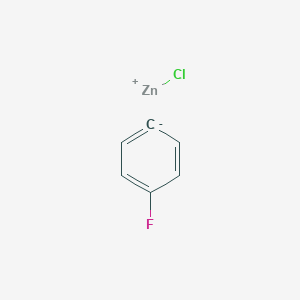

![9-Methyl-2,8-diphenyl-3H,7H-pyrano[3,2-g][1,4]benzoxazin-7-one](/img/structure/B14276601.png)
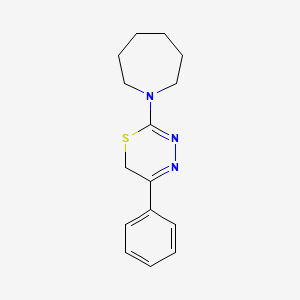
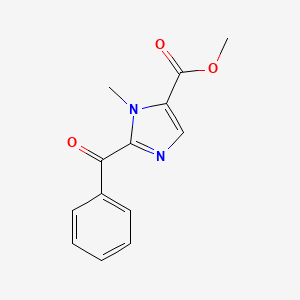
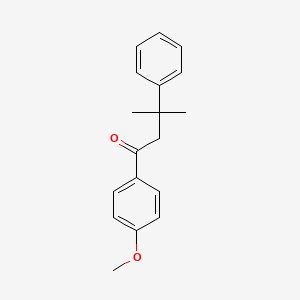
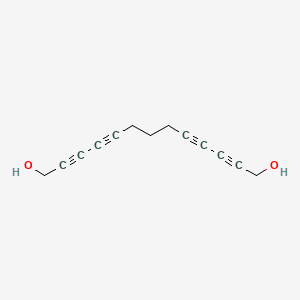
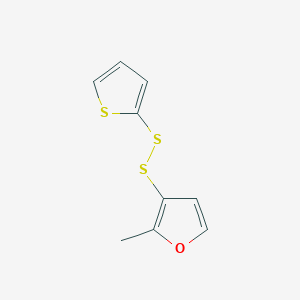
![5-[4-(4-Fluorophenyl)cyclohexyl]pentan-1-ol](/img/structure/B14276637.png)
